

Technical Support Center: STING Pathway Experiments

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Compound of Interest

Compound Name: *STING agonist-15*

Cat. No.: *B1682488*

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This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with STING pathway activation, specifically focusing on the lack of IRF3 phosphorylation following treatment with a STING agonist.

Frequently Asked Questions (FAQs)

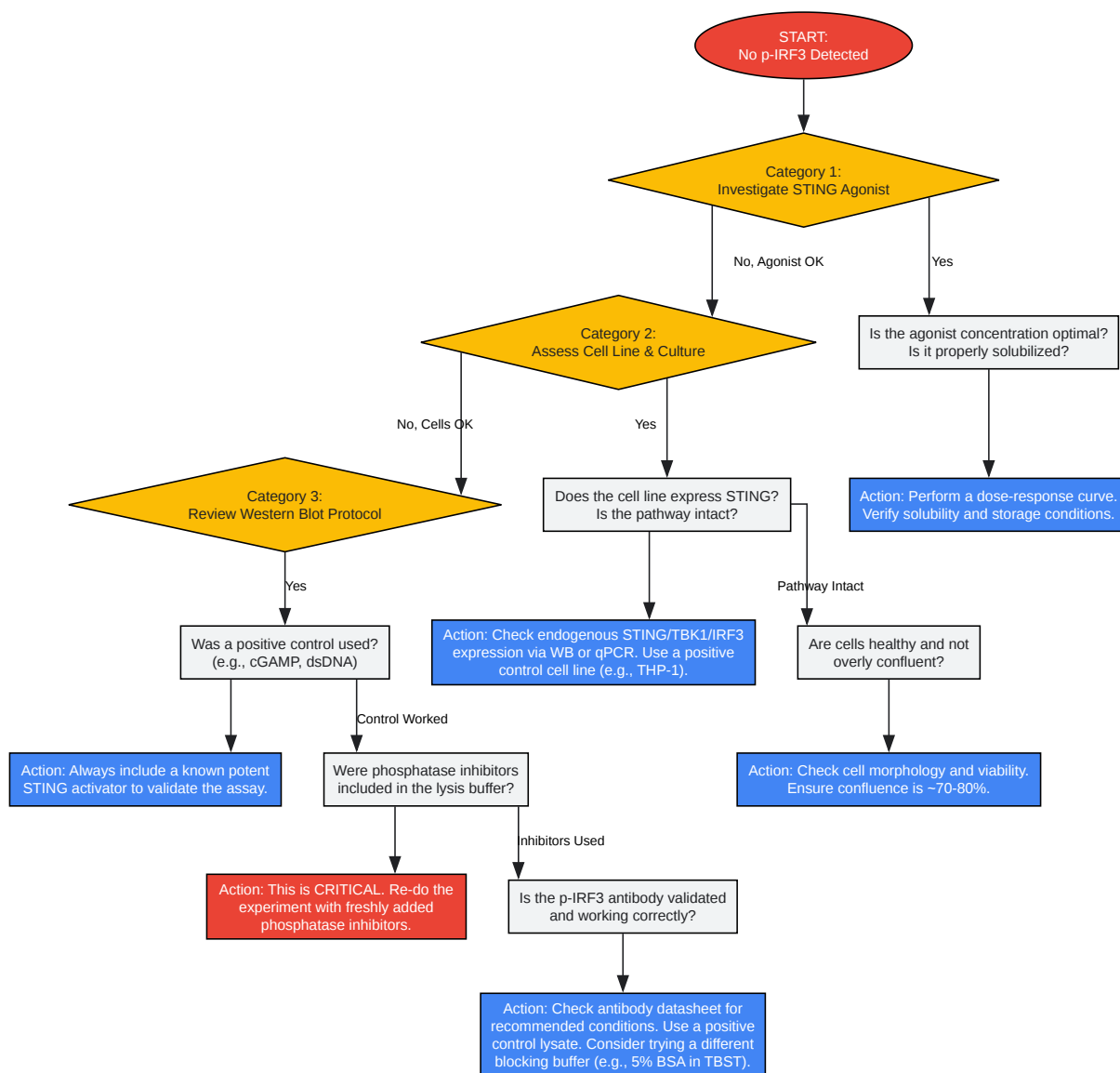
Q1: Why am I not observing IRF3 phosphorylation after treating my cells with **STING Agonist-15**?

Failure to detect phosphorylated IRF3 (p-IRF3) can stem from several factors, broadly categorized into issues with the agonist, the cellular model, or the experimental procedure itself. This guide will walk you through troubleshooting each of these areas.

First, it is essential to understand the expected signaling cascade. Upon activation by an agonist, the STING protein translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.^{[1][2]} This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).^{[1][3]} STING then acts as a scaffold, enabling TBK1 to phosphorylate the transcription factor IRF3.^{[4][5][6]} Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons and other inflammatory genes.^[1]

Below is a diagram illustrating the canonical STING signaling pathway.





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